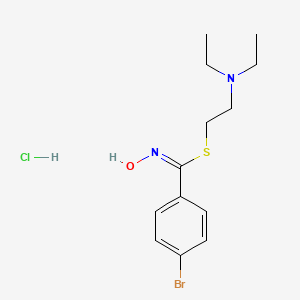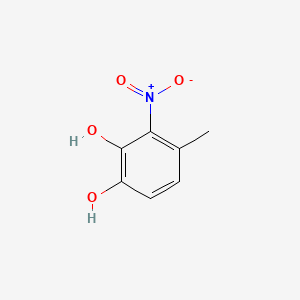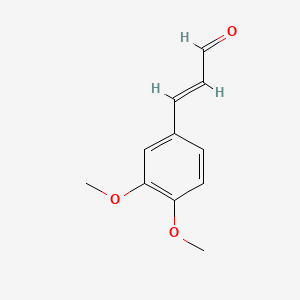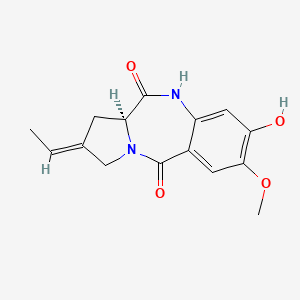![molecular formula C19H15N3O5S2 B1239393 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-4-(thiophen-2-ylsulfonylamino)benzamide is a sulfonamide.
Applications De Recherche Scientifique
Structural Analysis and Anti-Fatigue Potential
Benzamide derivatives, including those with structural similarities to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been synthesized and structurally characterized using methods like FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These compounds, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), demonstrated potential applications in identifying binding sites for allosteric modulators of specific receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Additionally, certain derivatives exhibited anti-fatigue effects, increasing the swimming endurance capacity in mice, indicating potential applications in fatigue resistance or related pharmacological effects (Wu et al., 2014).
Potential in Melanoma Imaging and Therapy
N-(dialkylaminoalkyl)benzamides, structurally akin to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been utilized for melanoma imaging using techniques like planar scintigraphy and SPECT. Specific derivatives showed high melanoma uptake and tissue selectivity, indicating potential applications in melanoma diagnosis and possibly in radionuclide therapy. The uptake of these benzamides in melanoma is influenced by factors like blood clearance rates and metabolic stability rather than specific receptor-mediated mechanisms, suggesting broader application possibilities (Eisenhut et al., 2000).
Histone Deacetylase Inhibition for Cancer Therapy
Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been designed and synthesized as histone deacetylases (HDAC) inhibitors. These compounds, especially the thiophene-substituted derivatives, exhibited significant HDAC inhibition and antiproliferative activities against cancer cell lines, particularly breast cancer. They induce cell cycle arrest, apoptosis, and inhibit invasion of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Feng et al., 2011).
Neuroleptic Activity
Studies on benzamides, including those structurally related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have revealed potential neuroleptic activity. These compounds have been evaluated for inhibitory effects on behavior in animal models, showing a correlation between structure and activity. Certain benzamides have exhibited significant potency, suggesting potential applications in the treatment of conditions like psychosis (Iwanami et al., 1981).
Propriétés
Formule moléculaire |
C19H15N3O5S2 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H15N3O5S2/c23-19(21-20-11-13-3-8-16-17(10-13)27-12-26-16)14-4-6-15(7-5-14)22-29(24,25)18-2-1-9-28-18/h1-11,22H,12H2,(H,21,23)/b20-11+ |
Clé InChI |
OZIRVXNVZPXFHI-RGVLZGJSSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
![(5-bromo-6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl-[(2S)-4-methyl-2-[[(3S)-2-oxo-azacyclotridec-3-yl]carbamoyl]pentyl]phosphinic acid](/img/structure/B1239316.png)
![2-[(Z)-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B1239317.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
![3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one](/img/structure/B1239319.png)





